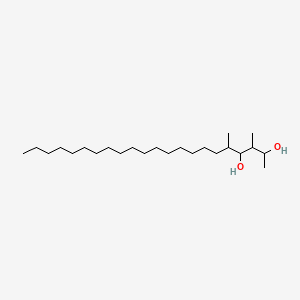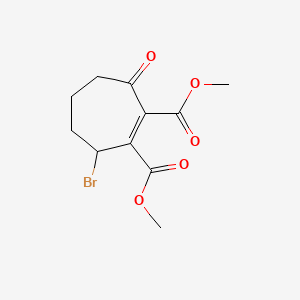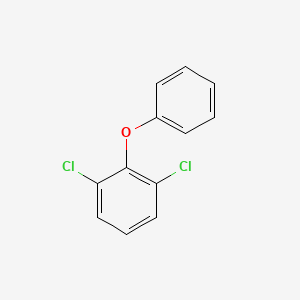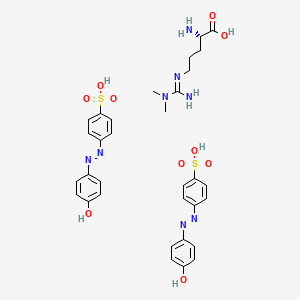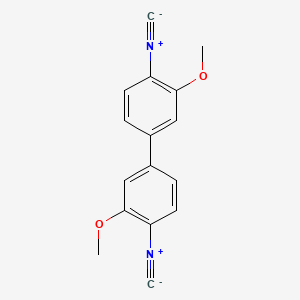
4,4'-Diisocyano-3,3'-dimethoxybiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diisocyano-3,3’-dimethoxybiphenyl is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two isocyanate groups and two methoxy groups attached to a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diaminobiphenyl with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally include:
Temperature: 0-5°C for the initial formation of the carbamoyl chloride, followed by room temperature for the cyclization step.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and heat transfer.
Automated control systems: To maintain optimal reaction conditions and ensure product consistency.
Purification: Typically involves recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
4,4’-Diisocyano-3,3’-dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate groups can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4,4’-Diisocyano-3,3’-dimethoxybiphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form strong covalent bonds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
作用机制
The mechanism of action of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition reactions with various nucleophiles.
Polymerization: Can participate in polymerization reactions to form polyurethanes and other polymeric materials.
相似化合物的比较
Similar Compounds
- 4,4’-Diisocyanato-3,3’-dimethylbiphenyl
- 4,4’-Diisocyanato-3,3’-dihydroxybiphenyl
- 4,4’-Diisocyanato-3,3’-dichlorobiphenyl
Uniqueness
4,4’-Diisocyano-3,3’-dimethoxybiphenyl is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. Compared to its analogs, the methoxy groups can provide additional sites for chemical modification, making it a versatile compound for various applications.
属性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC 名称 |
1-isocyano-4-(4-isocyano-3-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C16H12N2O2/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,3-4H3 |
InChI 键 |
COGJHPOLPFAHQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#[C-])OC)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






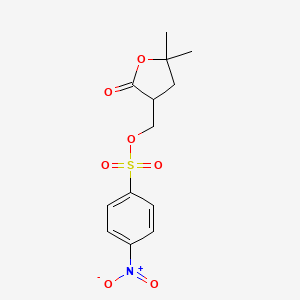
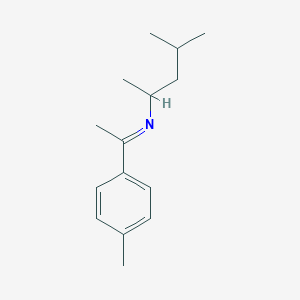
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
